molecular formula C17H18BrNO2 B2660885 N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide CAS No. 385373-45-5

N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide

Cat. No.: B2660885
CAS No.: 385373-45-5
M. Wt: 348.24
InChI Key: HFFMSXLUCQPBIG-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide is an organic compound that belongs to the class of amides It features a bromophenyl group and a methylphenoxy group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenylamine, is reacted with an appropriate acylating agent to form the bromophenyl intermediate.

    Coupling with Methylphenoxy Group: The bromophenyl intermediate is then coupled with 2-methylphenol under suitable conditions, often using a base such as potassium carbonate and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Final Amidation: The resulting product is subjected to amidation with butanoyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties.

    Biological Studies: It may be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industrial Applications: The compound can be used in the development of specialty chemicals or as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromophenyl and methylphenoxy groups can interact with the active sites of these targets, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-4-(2-methylphenoxy)butanamide: Similar structure but with a chlorine atom instead of bromine.

    N-(4-fluorophenyl)-4-(2-methylphenoxy)butanamide: Similar structure but with a fluorine atom instead of bromine.

    N-(4-iodophenyl)-4-(2-methylphenoxy)butanamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with molecular targets. The bromine atom can participate in halogen bonding and other non-covalent interactions, potentially enhancing the compound’s efficacy in certain applications.

Properties

IUPAC Name

N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-13-5-2-3-6-16(13)21-12-4-7-17(20)19-15-10-8-14(18)9-11-15/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFMSXLUCQPBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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